molecular formula C8H13NO2 B1338110 (3-Isobutylisoxazol-5-yl)methanol CAS No. 71502-42-6

(3-Isobutylisoxazol-5-yl)methanol

Cat. No. B1338110
CAS RN: 71502-42-6
M. Wt: 155.19 g/mol
InChI Key: PFZOTJPIMHFDHO-UHFFFAOYSA-N
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Description

(3-Isobutylisoxazol-5-yl)methanol, also known as IBX, is a versatile organic compound with a wide range of scientific applications. This compound has been used in research projects across a variety of disciplines, including biochemistry, pharmacology, and medical science. IBX has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.

Scientific Research Applications

Chemical Interactions and Binding Studies

  • Research on amino acid derivatives highlights the impact of methanol and cyclodextrin on binding constants and stoichiometry in chemical complexes, relevant for understanding how similar structures might interact in solution (Mrozek et al., 2002).

Catalysis and Synthesis

  • Investigations into the catalysis of reactions involving glycerol and various aldehydes and ketones to produce cyclic acetals demonstrate the potential of using solid acids for synthesizing novel chemicals from renewable resources, which might include methodologies applicable to compounds like "(3-Isobutylisoxazol-5-yl)methanol" (Deutsch et al., 2007).
  • The synthesis and application of triazole-based ligands for catalyzing cycloaddition reactions, providing insight into the utility of similar structures in facilitating chemical transformations (Ozcubukcu et al., 2009).

Material Science and Corrosion Studies

  • Isoxazole derivatives have been evaluated for their effectiveness as corrosion inhibitors, suggesting applications for similar compounds in protecting metals against corrosion (Sadeghzadeh et al., 2021).

Safety and Hazards

“(3-Isobutylisoxazol-5-yl)methanol” is classified as an irritant . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . All metal parts of the equipment must be grounded to avoid ignition of vapors by static electricity discharge .

properties

IUPAC Name

[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-6(2)3-7-4-8(5-10)11-9-7/h4,6,10H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZOTJPIMHFDHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80513007
Record name [3-(2-Methylpropyl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71502-42-6
Record name [3-(2-Methylpropyl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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